BZ-Phe-Val-Arg-AMC

Übersicht

Beschreibung

The compound BZ-Phe-val-arg-amc is not directly mentioned in the provided papers; however, the papers discuss closely related tripeptides that share a similar benzoyl (Bz) group and involve arginine (Arg) as one of the amino acids. The papers focus on the synthesis of Bz-Arg-Gly-Asp-OMe, a precursor tripeptide of Arg-Gly-Asp, which is synthesized using protease-catalyzed reactions in aqueous media .

Synthesis Analysis

The synthesis of Bz-Arg-Gly-Asp-OMe is achieved through enzymatic methods. In the first paper, papain is used to catalyze the reaction under kinetic control at an alkaline pH in a full aqueous medium. The substrates used are N-benzoyl-argininylglycine ethyl ester and asparagine dimethyl ester, with the reaction taking place in a solution containing KCl/NaOH, EDTA, and DTT. The optimal conditions for this synthesis were found to be at a pH of 8.5, a temperature of 40°C, and a reaction time of 60 minutes, resulting in a maximum conversion yield of 62.4% .

In the second paper, the synthesis of Bz-Arg-Gly-Asp(-OMe)-OH is described using trypsin and chymopapain in different buffer solutions. The yield of the tripeptide was significantly improved by using only the CHES/NaOH buffer, which also reduced the formation of side products. The final product was identified to be formed via C-terminal hydrolysis after the addition of the nucleophile H-Asp(-OMe)(2) .

Molecular Structure Analysis

The molecular structure of Bz-Arg-Gly-Asp-OMe consists of a benzoyl group attached to the amino acid arginine, followed by glycine and aspartic acid, with a methyl ester at the end. The structure is similar to the well-known RGD tripeptide sequence, which is known for its role in cell adhesion. The specific molecular interactions and the stability of the tripeptide are influenced by the enzymatic synthesis conditions and the presence of the benzoyl protecting group .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Bz-Arg-Gly-Asp-OMe include the enzymatic coupling of amino acid esters and the subsequent hydrolysis to form the tripeptide. The enzymes trypsin and chymopapain exhibit broad substrate specificity, which can lead to various side products if the reaction conditions are not optimized. The presence of buffers and the pH of the reaction medium play crucial roles in minimizing side reactions and improving the yield of the desired tripeptide .

Physical and Chemical Properties Analysis

The physical and chemical properties of Bz-Arg-Gly-Asp-OMe are influenced by its solubility in the reaction medium and its stability against secondary hydrolysis. The hydrophilic nature of the tripeptide allows it to remain soluble during the reaction process, which is advantageous for the synthesis. The reaction conditions, such as temperature, pH, and the molar ratio of substrates, are critical factors that determine the physical state and the chemical properties of the synthesized tripeptide .

Wissenschaftliche Forschungsanwendungen

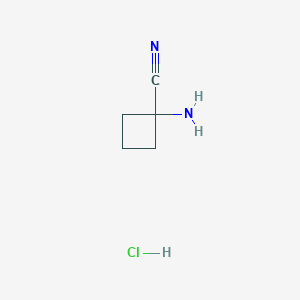

Detektion der Prokoagulans-Aktivität von Krebszellen

“BZ-Phe-Val-Arg-AMC” wird zur Detektion der Prokoagulans-Aktivität von Krebszellen verwendet. Krebs-Prokoagulans (CP) ist ein direkter Aktivator des Gerinnungsfaktors X und steht im Zusammenhang mit dem malignen Phänotyp . Das fluorogene Substrat “this compound” ermöglicht die direkte Quantifizierung der CP-Aktivität .

Thrombin-Quantifizierung

“this compound” ist ein empfindliches fluorogenes Substrat für die quantitative Bestimmung von Thrombin . Thrombin ist eine Serinprotease, die eine Schlüsselrolle in der Gerinnungskaskade spielt, einer Reihe von Reaktionen, die letztendlich die Blutung stoppen.

Detektion der Proteaseaktivität

“this compound” wird auch als Substrat für die trypsinähnliche Aktivität des 20S-Proteasoms verwendet . Das 20S-Proteasom ist ein Proteinkomplex, der unnötige oder beschädigte Proteine durch Proteolyse abbaut, eine chemische Reaktion, die Peptidbindungen spaltet.

Detektion der Ficain-Aktivität

Neben Thrombin wird “this compound” auch durch Ficain gespalten . Ficain ist eine Cysteinprotease aus dem Latex von Pflanzen der Feigenfamilie.

Tumormarker-Forschung

Der Einsatz von “this compound” bei der Detektion der Prokoagulans-Aktivität von Krebszellen hat das Potenzial von CP als sensitiver und spezifischer Tumormarker im Frühstadium gezeigt .

Gerinnungsforschung

“this compound” wird in der Gerinnungsforschung eingesetzt, insbesondere um die Rolle des Krebs-Prokoagulans bei der Aktivierung des Gerinnungsfaktors X zu verstehen .

Wirkmechanismus

Target of Action

The primary targets of BZ-Phe-val-arg-amc are thrombin and ficain . Thrombin is a serine protease that plays a crucial role in the coagulation cascade, a series of reactions that ultimately leads to the formation of a blood clot. Ficain, on the other hand, is a cysteine protease found in figs that has been implicated in a variety of biological processes.

Mode of Action

This compound acts as a fluorogenic substrate for thrombin and ficain . This means that the compound is cleaved by these enzymes, resulting in the release of a fluorescent product that can be detected and quantified. This interaction allows for the quantitative determination of thrombin and ficain activity.

Biochemical Pathways

The cleavage of this compound by thrombin and ficain is part of the broader proteolytic activity of these enzymes. Proteolysis, the breakdown of proteins into smaller polypeptides or amino acids, is a fundamental process in biology, involved in numerous pathways such as digestion, immune response, cell cycle progression, and apoptosis .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the activity of thrombin and ficain, and therefore the cleavage of this compound, can be affected by factors such as pH, temperature, and the presence of other molecules . Furthermore, the fluorescence of the product released upon cleavage can be influenced by the local environment, including the pH and the presence of other fluorescent substances.

Zukünftige Richtungen

Research on BZ-Phe-Val-Arg-AMC continues to explore its applications beyond thrombin assays. Investigating its interactions with other proteases and optimizing its specificity could lead to novel diagnostic tools or therapeutic approaches. Additionally, exploring modifications to enhance stability and sensitivity remains an avenue for future research .

Eigenschaften

IUPAC Name |

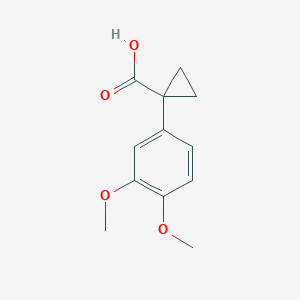

N-[(2S)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H43N7O6/c1-22(2)32(44-35(48)29(20-24-11-6-4-7-12-24)43-33(46)25-13-8-5-9-14-25)36(49)42-28(15-10-18-40-37(38)39)34(47)41-26-16-17-27-23(3)19-31(45)50-30(27)21-26/h4-9,11-14,16-17,19,21-22,28-29,32H,10,15,18,20H2,1-3H3,(H,41,47)(H,42,49)(H,43,46)(H,44,48)(H4,38,39,40)/t28-,29-,32-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBDRNGBZKAOZHF-OLWNVYNHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)C)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H43N7O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

681.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Acetylbenzo[b]furan](/img/structure/B1279542.png)

![8-(Benzo[d][1,3]dioxol-5-ylmethyl)-9H-purine-2,6-diamine](/img/structure/B1279553.png)

![6-Bromo-5-methyl[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1279563.png)